molecular formula C21H18FN3OS B5237262 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B5237262
M. Wt: 379.5 g/mol
InChI Key: LVPOUATZEZEVNL-UHFFFAOYSA-N
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Description

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that combines a thiazole ring with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-fluorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 2-(2-fluorophenyl)-1,3-thiazole.

    Acylation Reaction: The thiazole derivative is then acylated using chloroacetyl chloride to introduce the acetamide group.

    Indole Derivative Preparation: Separately, the indole derivative is prepared by reacting indole with ethyl bromoacetate, followed by hydrolysis to yield 2-(1H-indol-3-yl)acetic acid.

    Coupling Reaction: Finally, the thiazole and indole derivatives are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl group in the acetamide moiety.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural complexity.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting specific pathways in diseases such as cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole and indole moieties allow it to bind effectively to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to the disruption of cellular processes in cancer cells, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluorophenyl)-1,3-thiazole: Lacks the indole moiety, making it less effective in biological applications.

    N-(2-(1H-indol-3-yl)ethyl)acetamide: Lacks the thiazole ring, reducing its binding affinity to certain targets.

Uniqueness

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to the combination of the thiazole and indole rings, which provides a versatile framework for interaction with a wide range of biological targets. This dual functionality enhances its potential as a therapeutic agent compared to compounds with only one of these moieties.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3OS/c22-18-7-3-1-6-17(18)21-25-15(13-27-21)11-20(26)23-10-9-14-12-24-19-8-4-2-5-16(14)19/h1-8,12-13,24H,9-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPOUATZEZEVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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